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Compound of Interest

3-(Pyridin-3-yl)-1,2-oxazol-5-
Compound Name:
amine

Cat. No.: B1387770

A comprehensive review of the biological significance and therapeutic potential of 3-(Pyridin-3-
yl)-1,2-oxazol-5-amine and its analogs, contextualized through available data on related
structures.

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data for 3-(Pyridin-3-yl)-1,2-oxazol-5-amine and its specific
enantiomers is not extensively available in the public domain. This guide therefore presents a
comparative analysis based on structurally related pyridinyl-oxazole, pyridinyl-isoxazole, and
pyridinyl-oxadiazole derivatives to provide insights into the potential properties and biological
activities of the target compound.

Introduction

The pyridine and isoxazole heterocyclic rings are prominent scaffolds in medicinal chemistry,
each contributing unique physicochemical properties that are advantageous for drug design.
The combination of these two moieties in a single molecule, such as 3-(Pyridin-3-yl)-1,2-
oxazol-5-amine, is of significant interest for the development of novel therapeutic agents. This
guide provides a comparative overview of the known biological activities and, where available,
experimental data for compounds structurally related to 3-(Pyridin-3-yl)-1,2-oxazol-5-amine,
offering a valuable resource for researchers in the field.
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Physicochemical Properties and Synthesis

While specific data for 3-(Pyridin-3-yl)-1,2-oxazol-5-amine is scarce, chemical databases
confirm its existence. The synthesis of related pyridinyl-isoxazole derivatives often involves
cycloaddition reactions[1]. The asymmetric synthesis of isoxazole-containing compounds has
been achieved, allowing for the generation of specific enantiomers, which is crucial for studying
stereoselective biological activities[2]. The general synthetic strategies for related pyridinyl-
oxadiazole amines involve multi-step reactions, including the formation of hydrazides and
subsequent cyclization[3][4].

Comparative Biological Activity

Research into structurally similar pyridinyl-oxadiazole and pyridinyl-isoxazole derivatives has
revealed a range of biological activities, primarily in the areas of oncology and infectious
diseases.

Anticancer Activity

Several studies have highlighted the antiproliferative effects of pyridinyl-oxadiazole and
pyridinyl-isoxazolo-pyridine derivatives against various cancer cell lines. The mechanism of
action for some of these compounds is thought to involve the inhibition of key cellular targets
like cyclin-dependent kinases (CDKSs)[3].

Table 1: In Vitro Anticancer Activity of Related Pyridinyl-Oxadiazole Derivatives

Compound Substitution Cell Line IC50 (pM) Reference
3,5-dichloro
o A549 (Lung
5k substitution on 6.99 £ 3.15 [3]
o Cancer)
pyridine
N-phenyl-5-
(pyridin-3- ) ] Time and dose-
SiHa (Cervical
Pypao y-1,3,4- dependent [5]
] Cancer) o
oxadiazol-2- activity reported
amine
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Antimicrobial Activity

The pyridinyl-oxadiazole scaffold has also been investigated for its antimicrobial properties.
Derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria.

Table 2: Antibacterial Activity of N-(5-(Pyridine-2-yl)-1,3,4-Oxadiazol-2-yl)amine Derivatives

Zone of Inhibition

Compound Bacterial Strain Reference
(mm)
3a S. aureus 18 [4]
3a E. coli 16 [4]
3b S. aureus 20 [4]
3b E. coli 18 [4]
3c S. aureus 19 [4]
3c E. coli 17 [4]
3d S. aureus 22 [4]
3d E. coli 20 [4]
3e S. aureus 21 [4]
3e E. coli 19 [4]
Ampicillin (Control) S. aureus 25 [4]
Ampicillin (Control) E. coli 23 [4]

Experimental Protocols

Detailed experimental methodologies for the synthesis and biological evaluation of these
related compounds are crucial for reproducibility and further development.

Synthesis of N-(5-(Pyridine-2-yl)-1,3,4-Oxadiazol-2-yl)
Amide Derivatives[4]
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A mixture of picolinohydrazide and various unsymmetrical anhydrides is reacted to produce the

target compounds. The resulting products are then purified and characterized using techniques
such as 1H NMR, 13C NMR, mass spectrometry, and FTIR.

In Vitro Antibacterial Activity Assay (Disc Diffusion
Method)[4]

Bacterial cultures are grown to a specific turbidity.
The bacterial suspension is uniformly spread on Mueller-Hinton agar plates.

Sterile filter paper discs impregnated with the test compounds at a known concentration are
placed on the agar surface.

A standard antibiotic (e.g., Ampicillin) is used as a positive control.
The plates are incubated under appropriate conditions.

The diameter of the zone of inhibition around each disc is measured in millimeters.

In Vitro Cytotoxicity Assay (MTT Assay)[3]

Cancer cells (e.g., A549) are seeded in 96-well plates and allowed to adhere overnight.

The cells are then treated with various concentrations of the test compounds and incubated
for a specified period (e.g., 48 hours).

After incubation, the medium is replaced with a fresh medium containing 3-(4,5-
dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

The plates are incubated further to allow the formation of formazan crystals by viable cells.
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
The absorbance is measured at a specific wavelength using a microplate reader.

The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is
calculated.
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Signaling Pathways and Mechanisms of Action

While the precise signaling pathways for 3-(Pyridin-3-yl)-1,2-oxazol-5-amine are unknown,
related compounds have been studied for their interaction with specific cellular targets. For
instance, molecular docking studies of pyridine-oxadiazole derivatives have suggested strong
binding affinities to Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle[3].
Inhibition of CDK2 can lead to cell cycle arrest and apoptosis, representing a potential
anticancer mechanism.
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Figure 1: A proposed signaling pathway for the anticancer activity of pyridinyl-oxadiazole
derivatives through the inhibition of the CDK2/Cyclin E complex, leading to cell cycle arrest.

Structure-Activity Relationships

From the limited data on analogous series, some preliminary structure-activity relationships
(SAR) can be inferred. For pyridine-oxadiazole derivatives, substitutions on the pyridine ring,
such as with halogen atoms, appear to influence the anticancer potency[3]. Specifically, meta-
substituents have been noted to enhance activity, while bulky or strongly electron-withdrawing
groups may reduce it[3]. For antibacterial agents, the nature of the amide substituent on the
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oxadiazole ring seems to play a significant role in determining the spectrum and potency of
activity[4].

Conclusion

While direct experimental data on 3-(Pyridin-3-yl)-1,2-oxazol-5-amine and its enantiomers
remains elusive, the broader class of pyridinyl-isoxazole and pyridinyl-oxadiazole compounds
demonstrates significant potential as a source of new therapeutic agents, particularly in
oncology and infectious diseases. The comparative analysis of related structures provides a
valuable starting point for the design and synthesis of novel derivatives. Further investigation
into the specific biological activities, mechanisms of action, and enantioselective properties of
3-(Pyridin-3-yl)-1,2-oxazol-5-amine is warranted to fully explore its therapeutic potential. The
experimental protocols and SAR insights from related series offer a solid foundation for such
future research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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oxazol-5-amine-and-its-enantiomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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